molecular formula C11H14O4 B1320991 Methyl 4-(3-hydroxypropoxy)benzoate CAS No. 3981-65-5

Methyl 4-(3-hydroxypropoxy)benzoate

Cat. No.: B1320991
CAS No.: 3981-65-5
M. Wt: 210.23 g/mol
InChI Key: JXKOGZHDDHKQJU-UHFFFAOYSA-N
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Description

Methyl 4-(3-hydroxypropoxy)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a 3-hydroxypropoxy substituent at the para position of the aromatic ring. For instance, similar compounds like Methyl 4-(3-chloropropoxy)benzoate are prepared by reacting methyl 4-hydroxybenzoate derivatives with halogenated propane derivatives (e.g., 1-bromo-3-chloropropane) in the presence of a base such as potassium carbonate in polar aprotic solvents like DMF .

Properties

IUPAC Name

methyl 4-(3-hydroxypropoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKOGZHDDHKQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-hydroxypropoxy)benzoate can be synthesized through a reaction involving methyl 4-hydroxybenzoate and 3-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dimethylformamide at elevated temperatures (around 50°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxypropoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxypropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-oxopropoxy)benzoic acid.

    Reduction: Formation of 4-(3-hydroxypropoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-hydroxypropoxy)benzoate is utilized in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of ester compounds and their interactions with biological systems.

    Medicine: It is investigated for its potential use in drug formulations and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxypropoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Propoxy Chain

a) Methyl 4-(3-Chloropropoxy)benzoate
  • Structure : Chlorine replaces the hydroxyl group in the propoxy chain.
  • Synthesis : Prepared via reaction of methyl 4-hydroxybenzoate derivatives with 1-bromo-3-chloropropane .
  • Applications: Acts as a key intermediate in pharmaceuticals, notably for dronedarone precursors .
  • Crystallography : Exhibits intermolecular C–H⋯O hydrogen bonds, forming zig-zag chains in the crystal lattice .
  • Safety : Classified as toxic; requires protective equipment during handling .
b) Ethyl 4-(3-Hydroxypropoxy)benzoate
  • Structure : Ethyl ester instead of methyl; retains the 3-hydroxypropoxy group.
  • Properties : Higher molecular weight (C₁₂H₁₆O₄ vs. C₁₁H₁₄O₄ for methyl analog) may increase lipophilicity. Reported as a yellow oil with a hexane/ethyl acetate Rf = 0.24 .

Ester Group Modifications

a) Methyl 4-(3-Chloropropoxy)-3-methoxybenzoate
  • Structure : Additional methoxy group at the 3-position of the benzene ring.
  • Synthesis : Derived from methyl 4-hydroxy-3-methoxybenzoate and 1-bromo-3-chloropropane .
  • Physical Properties : Melting point = 384 K; crystallizes via slow evaporation of ethyl acetate .
b) Methyl 4-((2-Formylphenoxy)methyl)benzoate
  • Structure: Formylphenoxy-methyl substituent instead of hydroxypropoxy.
  • Synthesis : Involves reaction of methyl benzoate derivatives with aldehydes under basic conditions .
  • Applications : Intermediate for bioactive molecules, such as MurD ligase inhibitors .

Complex Derivatives with Piperazine Linkages

Compounds like Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1–C7) feature a piperazine moiety connected to quinoline-carbonyl groups. However, their larger size and rigidity contrast sharply with the simpler propoxy-based analogs.

Biological Activity

Methyl 4-(3-hydroxypropoxy)benzoate is a compound of interest due to its potential biological activities, particularly in biochemical reactions and cellular processes. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and implications for health and disease.

Chemical Structure and Properties

This compound is an ester derived from 4-hydroxybenzoic acid, characterized by the presence of a hydroxypropoxy group. Its molecular formula is C11H14O4C_{11}H_{14}O_4, and it exhibits properties typical of benzoate derivatives, including potential antimicrobial and antioxidant activities.

Mode of Action

The precise mode of action for this compound remains largely unexplored. However, it is known to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for the metabolism of numerous compounds. This interaction suggests that the compound may undergo hydroxylation, leading to metabolites that could exert biological effects.

Biochemical Pathways

This compound is involved in several metabolic pathways, including the protocatechuate branch of the beta-ketoadipate pathway. This pathway is significant for the catabolism of aromatic compounds, indicating that this compound could play a role in the degradation of environmental pollutants.

Influence on Cell Signaling

Research indicates that this compound can modulate reactive oxygen species (ROS) levels within cells. By influencing oxidative stress responses, this compound may affect various signaling pathways related to cell survival, proliferation, and apoptosis.

Dosage Effects in Animal Models

Studies on animal models have shown that low doses of this compound can enhance cellular metabolism and improve stress responses. This suggests a potential therapeutic application in conditions characterized by oxidative stress.

This compound has been shown to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. Its ability to stabilize certain proteins could be critical for its biological activity.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound exhibits antimicrobial properties against specific bacterial strains. This finding suggests its potential use as a preservative in cosmetic formulations .
  • Oxidative Stress Modulation : In vitro experiments revealed that this compound can reduce oxidative stress markers in cultured cells, indicating its role as an antioxidant agent.

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against specific bacteria
AntioxidantReduces oxidative stress markers
Enzyme InteractionSubstrate for cytochrome P450 enzymes
Metabolic Pathway InvolvementPart of beta-ketoadipate pathway

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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